3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
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Overview
Description
3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a bromomethyl group, a chlorophenoxyhexyl chain, and a tetrahydropyrrolo[2,1-c][1,4]oxazine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione typically involves multiple steps:
Formation of the Tetrahydropyrrolo[2,1-c][1,4]oxazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Chlorophenoxyhexyl Chain: This step often involves nucleophilic substitution reactions where the chlorophenoxyhexyl chain is attached to the core structure using suitable leaving groups and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups and overall structure.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione may serve as a lead compound for the development of new drugs. Its potential biological activities, such as antimicrobial or anticancer properties, can be investigated through various in vitro and in vivo studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione: A similar compound lacking the 6,7,8,8a-tetrahydro modification.
3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-pyrrolo[2,1-c][1,4]oxazine-1,4-dione: A compound with a different core structure.
Uniqueness
The uniqueness of 3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione lies in its specific combination of functional groups and structural features. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
Molecular Formula |
C20H25BrClNO4 |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
InChI |
InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2 |
InChI Key |
IHEVAFQIMLAROP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Origin of Product |
United States |
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